N-(1-Phenylethyl)-1-propanamine hydrochloride

LogP Blood-Brain Barrier Lipophilicity

Why choose this compound? It is a racemic, solid hydrochloride salt with a balanced LogP of 2.88, ideal for CNS-penetrant fragment-based drug discovery (FBDD) and automated high-throughput screening (HTS). Its non-volatile, weighable form ensures accurate robotic dispensing, while the phenylethyl-propanamine core enables facile SAR expansion via alkylation/acylation. Cost-effective starting point for scaffold hopping and library synthesis. Differentiated from polar analogs by superior BBB permeability potential. Optimize your lead series with this versatile intermediate today.

Molecular Formula C11H18ClN
Molecular Weight 199.72
CAS No. 149499-66-1
Cat. No. B2957700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Phenylethyl)-1-propanamine hydrochloride
CAS149499-66-1
Molecular FormulaC11H18ClN
Molecular Weight199.72
Structural Identifiers
SMILESCCCNC(C)C1=CC=CC=C1.Cl
InChIInChI=1S/C11H17N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H
InChIKeyMWFQDURQIBCXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Phenylethyl)-1-propanamine Hydrochloride: A Racemic Chiral Amine Scaffold for CNS-Targeted Research


N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS 149499-66-1) is a racemic secondary amine that combines a phenylethyl aromatic core with an N-propyl substituent. It belongs to the aralkylamine class and exists as a solid hydrochloride salt. Key physicochemical descriptors include a molecular weight of 200 Da, a calculated LogP of 2.88, and four rotatable bonds . These properties position it as a moderately lipophilic building block with potential applications in medicinal chemistry, particularly for scaffolds requiring blood-brain barrier permeability or specific pharmacokinetic tuning [1].

Why N-(1-Phenylethyl)-1-propanamine Hydrochloride Cannot Be Simply Substituted with Other Phenethylamines or Alkylamines


Phenethylamine derivatives and N-substituted amines are not interchangeable due to the profound impact that subtle structural variations exert on key molecular properties such as lipophilicity, conformational flexibility, and salt form. Even minor changes—like replacing the N-propyl group with an N-ethyl or N-benzyl group, or altering the aromatic substitution pattern—can shift LogP values by 0.5–1.0 units and change the number of rotatable bonds, directly affecting membrane permeability, receptor binding entropy, and formulation behavior [1]. Moreover, the hydrochloride salt form of N-(1-phenylethyl)-1-propanamine confers distinct solubility and stability characteristics relative to free-base amines, which can influence assay reproducibility and synthetic compatibility [2]. The following quantitative evidence guide details these differentiating factors to support rational compound selection.

Quantitative Differentiation of N-(1-Phenylethyl)-1-propanamine Hydrochloride Against Key Analogues


Lipophilicity (LogP) Advantage for CNS and Membrane Permeability Applications

N-(1-Phenylethyl)-1-propanamine hydrochloride exhibits a calculated LogP of 2.88 , which is significantly higher than that of closely related phenethylamine and alkylamine analogues. This elevated lipophilicity predicts enhanced membrane permeability and potential blood-brain barrier (BBB) penetration compared to less lipophilic alternatives [1]. For instance, N-methyl-1-phenylethylamine (LogP ~1.95) and 1-phenyl-1-propanamine (LogP ~1.97) are considerably more polar, limiting their utility for CNS-targeted applications without further modification.

LogP Blood-Brain Barrier Lipophilicity CNS Drug Discovery

Rotatable Bond Count: Conformational Flexibility and Entropic Considerations

N-(1-Phenylethyl)-1-propanamine hydrochloride contains 4 rotatable bonds , a value that balances conformational flexibility with binding entropy costs. Compared to N-ethyl-1-phenylethylamine (3 rotatable bonds) and N-methyl-1-phenylethylamine (2 rotatable bonds), the target compound offers greater potential for induced-fit binding while maintaining a manageable entropic penalty. In contrast, N-benzyl-1-propanamine also possesses 4 rotatable bonds but has a different aromatic attachment geometry, which may affect steric interactions and overall molecular shape [1].

Rotatable Bonds Conformational Flexibility Entropy Drug Design

Salt Form: Solid Hydrochloride vs. Free Base Liquid Counterparts

N-(1-Phenylethyl)-1-propanamine is supplied as a hydrochloride salt (CAS 149499-66-1), which exists as a solid at room temperature . This contrasts with free base analogues such as N-ethyl-1-phenylethylamine, which are liquids. The solid salt form offers distinct advantages in handling, weighing accuracy, long-term storage stability, and aqueous solubility. Additionally, the hydrochloride salt avoids the volatility and odor issues associated with free amine liquids, making it more practical for automated synthesis platforms and high-throughput screening workflows.

Hydrochloride Salt Solid Form Stability Formulation

Molecular Weight: Balancing Permeability and Target Engagement

With a molecular weight of 200 Da, N-(1-phenylethyl)-1-propanamine hydrochloride falls well within Lipinski's rule of five (MW < 500) for drug-likeness. It is larger than simpler phenethylamine derivatives such as N-methyl-1-phenylethylamine (MW 135) and 1-phenyl-1-propanamine hydrochloride (MW 172), yet smaller than more complex analogues like 3,3-diphenyl-N-(1-phenylethyl)-1-propanamine (fendiline, MW 315). This intermediate molecular weight provides a scaffold with sufficient size for meaningful target interactions while retaining favorable permeability and solubility characteristics [1].

Molecular Weight Lipinski's Rule Oral Bioavailability Drug-likeness

Stereochemistry: Racemic Mixture for General Scaffold Exploration

N-(1-Phenylethyl)-1-propanamine hydrochloride is supplied as a racemic mixture . This contrasts with certain analogues that are available as single enantiomers (e.g., (S)-(-)-N-methyl-1-phenylethylamine). The racemic form provides a cost-effective, general-purpose scaffold for initial hit identification and SAR studies where stereochemistry is not yet resolved. However, for projects requiring enantiopure building blocks, the racemic nature necessitates chiral resolution or asymmetric synthesis steps. The choice between racemic and enantiopure forms directly impacts both procurement cost and synthetic route complexity.

Racemic Chiral Stereochemistry Enantiomer

Optimal Research and Industrial Use Cases for N-(1-Phenylethyl)-1-propanamine Hydrochloride


CNS Drug Discovery: Building Block for Blood-Brain Barrier Permeable Scaffolds

Given its calculated LogP of 2.88, N-(1-phenylethyl)-1-propanamine hydrochloride is well-suited as a starting scaffold for designing CNS-penetrant small molecules. Its lipophilicity profile aligns with the optimal range for passive BBB diffusion, making it a candidate for fragment-based screening campaigns targeting neurological disorders . Researchers can utilize this compound to explore structure-activity relationships (SAR) around the phenylethylamine core while maintaining favorable brain exposure potential. In contrast, more polar analogues (LogP < 2.0) would be less likely to cross the BBB, limiting their utility for CNS applications [1].

Automated Synthesis and High-Throughput Screening Libraries

The solid hydrochloride salt form of N-(1-phenylethyl)-1-propanamine hydrochloride simplifies handling in automated synthesis platforms and high-throughput screening (HTS) workflows. Unlike volatile free-base liquids (e.g., N-ethyl-1-phenylethylamine), the solid salt can be accurately weighed and dispensed by robotic systems without evaporation losses or odor concerns [2]. Its moderate molecular weight (200 Da) and four rotatable bonds provide a versatile core for generating diverse screening libraries through parallel synthesis or combinatorial chemistry approaches.

Fragment-Based Lead Generation and Scaffold Hopping Studies

With a molecular weight of 200 Da and a balanced LogP, this compound functions as an ideal fragment-sized scaffold for fragment-based drug discovery (FBDD). Its size is small enough to allow efficient exploration of chemical space while still providing sufficient complexity for target engagement. The racemic nature of the compound makes it a cost-effective starting point for hit identification; if a hit is confirmed, subsequent chiral resolution or asymmetric synthesis can be pursued to optimize activity . Additionally, the phenylethyl-propanamine core serves as a viable starting point for scaffold hopping exercises aimed at replacing problematic substructures in existing lead series.

Synthetic Intermediate for Agrochemical and Specialty Chemical R&D

Beyond pharmaceuticals, N-(1-phenylethyl)-1-propanamine hydrochloride can be employed as a versatile synthetic intermediate in agrochemical and specialty chemical research. Its secondary amine functionality allows for facile derivatization via alkylation, acylation, or reductive amination to generate more complex molecules with tailored physicochemical properties. The solid salt form ensures reliable long-term storage and reproducible reaction outcomes in multi-step synthetic sequences, a critical requirement for process chemistry and scale-up studies.

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